Bis(1,10-phenanthroline)copper(1+) ion

Bioinorganic Chemistry Chemical Nuclease DNA Interaction

The bis(1,10-phenanthroline)copper(1+) ion, [Cu(phen)₂]⁺, is a homoleptic copper(I) coordination complex in which a Cu⁺ centre is chelated by two 1,10-phenanthroline (phen) ligands, adopting a distorted tetrahedral (D₂d) geometry in the ground state. The complex exhibits strong visible absorption via metal-to-ligand charge-transfer (MLCT) transitions, reversible Cu(II/I) redox behaviour, and well-characterised DNA-binding and nucleolytic activities.

Molecular Formula C24H16CuN4+
Molecular Weight 424 g/mol
CAS No. 17378-82-4
Cat. No. B100174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,10-phenanthroline)copper(1+) ion
CAS17378-82-4
Synonyms1,10-phenanthroline cuprous complex
bis(1,10-phenanthroline)copper(1+) ion
bis(1,10-phenanthroline)copper(1+) ion, nitrate
Cu(1)(ophen)2
Molecular FormulaC24H16CuN4+
Molecular Weight424 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+]
InChIInChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+1
InChIKeyZEADRBDFSWYVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(1,10-phenanthroline)copper(1+) Ion (CAS 17378-82-4): Coordination Identity and Core Procurement Profile


The bis(1,10-phenanthroline)copper(1+) ion, [Cu(phen)₂]⁺, is a homoleptic copper(I) coordination complex in which a Cu⁺ centre is chelated by two 1,10-phenanthroline (phen) ligands, adopting a distorted tetrahedral (D₂d) geometry in the ground state [1]. The complex exhibits strong visible absorption via metal-to-ligand charge-transfer (MLCT) transitions, reversible Cu(II/I) redox behaviour, and well-characterised DNA-binding and nucleolytic activities [2]. It is historically significant as the first copper-based artificial nuclease reported in the literature [3].

Generic Substitution Risks for Bis(1,10-phenanthroline)copper(1+) Ion: Critical Property Divergence Among Close Analogs


Even subtle modifications to the 1,10-phenanthroline periphery produce dramatic shifts in the properties of [Cu(phen)₂]⁺ that render in-class substitution non-trivial. Introducing methyl groups at the 2- and 9-positions abolishes non-covalent DNA binding entirely [1], while adding electron-withdrawing fluorinated substituents shifts the half-wave potential by up to +210 mV, altering the nuclease activation mechanism and eliminating the requirement for external reducing agents [2]. Furthermore, 2,9-disubstitution fundamentally redirects the excited-state relaxation pathway from direct ground-state recovery to triplet-state population via intersystem crossing [3]. These ligand-dependent divergences mean that [Cu(phen)₂]⁺ cannot be casually replaced by a substituted analog without re-validating every structure-dependent property.

Bis(1,10-phenanthroline)copper(1+) Ion: Quantified Comparator Evidence for Scientific Selection


DNA Binding Affinity: [Cu(phen)₂]⁺ vs. [Cu(dmp)₂]⁺

[Cu(phen)₂]⁺ exhibits a maximal association constant for DNA binding of 4.7 × 10⁴ M⁻¹ (DNA base pairs), whereas the 2,9-dimethyl analog [Cu(dmp)₂]⁺ shows no detectable DNA binding by either absorption spectroscopy or viscometry [1]. This is a binary differentiation: the parent compound binds DNA via partial intercalation of one phen ring into the minor groove, while steric bulk at the 2,9-positions completely abolishes this interaction [1].

Bioinorganic Chemistry Chemical Nuclease DNA Interaction

Half-Wave Reduction Potential and Nuclease Activation Mechanism: [Cu(phen)₂]²⁺ vs. Fluorinated Phen Analogs

[Cu(phen)₂]²⁺ displays a half-wave potential E₁/₂ of −0.32 V (vs FcH/FcH⁺), the most negative among the series, whereas the difluorinated analog [Cu(F₂phen)₂]²⁺ shows E₁/₂ = −0.11 V [1]. This 210 mV shift has direct functional consequences: the unsubstituted parent complex requires an external reducing agent (e.g., ascorbate or thiol) to generate the nuclease-active Cu(I) species, while fluorinated analogs exhibit DNA cleavage activity in the absence of reducing agents [1].

Electrochemistry Chemical Nuclease Medicinal Inorganic Chemistry

Excited-State Relaxation Pathway: [Cu(phen)₂]⁺ vs. 2,9-Disubstituted Analogs

Following MLCT excitation and flattening distortion, the S₁ state of [Cu(phen)₂]⁺ relaxes directly to the ground S₀ state on a ~2 ps timescale, whereas the S₁ states of [Cu(dmphen)₂]⁺ (2,9-dimethyl) and [Cu(dpphen)₂]⁺ (2,9-diphenyl) undergo intersystem crossing to the T₁ state on a ~10 ps timescale [1]. This fundamental mechanistic difference arises because bulky 2,9-substituents alter the flattening distortion magnitude and the relevant potential energy surfaces [1].

Photophysics Ultrafast Spectroscopy Photocatalysis

DSSC Photoconversion Efficiency: [Cu(phen)₂]²⁺/⁺ vs. [Cu(dmp)₂]²⁺/⁺ Redox Mediator Performance

When employed as the redox couple in dye-sensitized solar cells (DSSCs), [Cu(phen)₂]²⁺/⁺ delivers a light energy conversion efficiency (η) of only 0.1% under 100 mW/cm² simulated solar irradiation, compared to 1.4% for [Cu(dmp)₂]²⁺/⁺ and 1.3% for [Cu(SP)(mmt)]⁰/⁻ [1]. The 14-fold lower efficiency is attributed to slower electron self-exchange kinetics and larger structural reorganization between Cu(II) and Cu(I) states for the unsubstituted phen complex [1].

Dye-Sensitized Solar Cells Redox Mediator Renewable Energy

Artificial Nuclease Primacy and Ligand-Modification Penalty: [Cu(phen)₂]⁺ as the Benchmark Scaffold

[Cu(phen)₂]⁺ is documented as the first copper-based artificial nuclease reported in the literature (Sigman, late 1970s) and remains one of the most efficient artificial nucleases known [1]. Critically, a systematic analysis shows that modifying the phen ligand consistently reduces the nucleolytic activity of its Cu(II) complex, most likely due to increased steric bulk and consequently lower DNA affinity [1]. This class-level observation positions the unsubstituted parent complex as the optimal scaffold for nuclease performance among phen-based copper complexes.

Chemical Biology Metallonucleases DNA Footprinting

Bis(1,10-phenanthroline)copper(1+) Ion: Evidence-Anchored Application Scenarios for Procurement


Chemical Nuclease Footprinting of DNA–Protein Complexes

[Cu(phen)₂]⁺ is the established reagent for high-resolution footprinting of transcription initiation complexes and DNA–protein interactions. Its non-covalent DNA binding (Ka = 4.7 × 10⁴ M⁻¹, partial intercalation in the minor groove) enables site-specific oxidative cleavage upon activation by a reducing agent such as ascorbate [1]. The requirement for an external reducing agent provides an on-demand activation mechanism that prevents background cleavage during sample preparation. This compound has been successfully employed to map open complexes of E. coli RNA polymerase and to achieve gene-specific transcription inhibition when conjugated to oligoribonucleotides [2].

Benchmark Scaffold for Structure–Activity Relationship (SAR) Studies of Copper Metallonucleases

As the first copper-based artificial nuclease and still one of the most efficient, [Cu(phen)₂]⁺ serves as the definitive baseline for evaluating new copper-nuclease candidates. Published data demonstrate that substitution of the phen ligand generally reduces nucleolytic activity, making the unsubstituted complex the appropriate control compound for nuclease SAR studies [3]. Procurement of [Cu(phen)₂]⁺ as the reference standard ensures comparability with four decades of published activity data.

Ultrafast Photochemical Switching and MLCT Dynamics Studies

The unique direct S₁ → S₀ relaxation pathway of [Cu(phen)₂]⁺ (~2 ps timescale, no triplet population) distinguishes it from 2,9-disubstituted analogs that undergo intersystem crossing to T₁ [4]. This property makes [Cu(phen)₂]⁺ the compound of choice for ultrafast spectroscopic studies of flattening dynamics and for photochemical applications where rapid ground-state recovery without triplet-state involvement is desired.

Electrochemical Studies of Copper-Phen Redox Tuning

With a Cu(II/I) redox potential of 0.54 V vs. SCE (in CH₂Cl₂) [5] and a half-wave potential of −0.32 V (vs. FcH/FcH⁺) for the Cu(II) complex [3], [Cu(phen)₂]⁺ sits at the negative extreme of the phen-series redox range. This makes it a valuable low-potential reference point for studies correlating substituent effects with redox behaviour, where perchlorinated analogs shift potentials by up to +1 V [6] and fluorinated analogs shift by up to +210 mV [3].

Quote Request

Request a Quote for Bis(1,10-phenanthroline)copper(1+) ion

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.